molecular formula C13H13BrFN7O3S B10800813 Ido-IN-9

Ido-IN-9

Cat. No.: B10800813
M. Wt: 446.26 g/mol
InChI Key: GGHPYZYCOWLIBW-UHFFFAOYSA-N
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Description

IDO-IN-9 is a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in the metabolism of tryptophan through the kynurenine pathway. This compound has shown significant potential in scientific research, particularly in the fields of cancer immunotherapy and immunology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IDO-IN-9 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters. The final product undergoes rigorous quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

IDO-IN-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of this compound, which are often tested for their biological activity and potential therapeutic applications .

Scientific Research Applications

IDO-IN-9 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the kynurenine pathway and its role in various biochemical processes.

    Biology: Helps in understanding the role of IDO in immune regulation and its impact on various biological systems.

    Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, where it helps in modulating the immune response to tumors.

    Industry: Used in the development of new drugs and therapeutic agents targeting the IDO pathway

Mechanism of Action

IDO-IN-9 exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase, an enzyme responsible for the degradation of tryptophan into kynurenine. This inhibition leads to the accumulation of tryptophan and a decrease in kynurenine levels, which in turn modulates the immune response. The molecular targets and pathways involved include the kynurenine pathway and various immune cells, such as T cells and dendritic cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IDO-IN-9 stands out due to its high potency and selectivity towards indoleamine 2,3-dioxygenase. It has shown superior inhibitory activity in both kinase and cell-based assays, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C13H13BrFN7O3S

Molecular Weight

446.26 g/mol

IUPAC Name

N'-(3-bromo-4-fluorophenyl)-4-[2-(N-cyano-S-methylsulfonimidoyl)ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C13H13BrFN7O3S/c1-26(24,18-7-16)5-4-17-12-11(21-25-22-12)13(20-23)19-8-2-3-10(15)9(14)6-8/h2-3,6,23H,4-5H2,1H3,(H,17,22)(H,19,20)

InChI Key

GGHPYZYCOWLIBW-UHFFFAOYSA-N

Canonical SMILES

CS(=NC#N)(=O)CCNC1=NON=C1C(=NC2=CC(=C(C=C2)F)Br)NO

Origin of Product

United States

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